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  • Product: 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • CAS: 20934-71-8

Core Science & Biosynthesis

Foundational

Pharmacophore Modeling of Imidazo[4,5-b]pyridin-2-one Based Kinase Inhibitors: A Technical Guide for Rational Drug Design

Executive Summary The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a privileged, highly tunable pharmacophore in the targeted inhibition of oncogenic and inflammatory kinases, including p38 mitogen-activated prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a privileged, highly tunable pharmacophore in the targeted inhibition of oncogenic and inflammatory kinases, including p38 mitogen-activated protein (MAP) kinase, Aurora A, and B-Raf. The structural uniqueness of this bicyclic system lies in its dense array of hydrogen-bond donors and acceptors rigidly held in a planar conformation. This whitepaper provides an in-depth technical framework for researchers and drug development professionals, detailing the mechanistic rationale, computational 3D-QSAR modeling, and self-validating experimental protocols required to optimize this scaffold.

The Mechanistic Rationale: Scaffold Transformation and the Flipped Hinge Paradigm

Standard kinase inhibitors typically engage the ATP-binding pocket by forming hydrogen bonds with the hinge region backbone, where the amide and carbonyl groups are directed toward the binding site. However, high-throughput screening and subsequent X-ray crystallography have revealed that certain kinases, such as p38 MAP kinase, can exhibit an infrequent peptide bond flip between the Met109 and Gly110 residues.

This flip reverses the standard hydrogen-bond donor/acceptor topology. In a landmark structure-based design campaign, researchers utilized scaffold transformation to develop the imidazo[4,5-b]pyridin-2-one core specifically to complement this flipped state[1].

Causality of Selectivity: By designing a pharmacophore that strictly requires the flipped hinge for optimal hydrogen bonding, the resulting inhibitors achieve exquisite kinase selectivity. They thermodynamically penalize binding to off-target kinases that possess standard hinge conformations.

FlippedHinge cluster_ligand Imidazo[4,5-b]pyridin-2-one Scaffold cluster_kinase p38 MAP Kinase (Flipped Hinge) C_carbonyl Carbonyl (C=O) Met109_NH Met109 Backbone NH (Flipped) C_carbonyl->Met109_NH H-Bond Acceptor N_amide Amide (NH) Gly110_CO Gly110 Backbone C=O (Flipped) N_amide->Gly110_CO H-Bond Donor R_group Hydrophobic Motif (e.g., p-methylbenzamide) Hydro_Pocket Allosteric / Hydrophobic Pocket R_group->Hydro_Pocket van der Waals / Pi-Pi

Fig 1. Binding mechanism of the imidazo[4,5-b]pyridin-2-one scaffold to the flipped hinge of p38 MAPK.

Pharmacophore Architecture and 3D-QSAR Profiling

To rationally expand upon the imidazo[4,5-b]pyridin-2-one core, researchers employ 3D Quantitative Structure-Activity Relationship (3D-QSAR) methodologies—specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models mathematically correlate the spatial arrangement of steric, electrostatic, and hydrophobic fields with biological activity[2].

For example, pharmacophore modeling of imidazopyridines targeting B-Raf kinase using the GALAHAD algorithm identified a strict requirement for two acceptor atoms, three donor atoms, and three distinct hydrophobic regions to achieve nanomolar potency[3].

Quantitative Data Summary

The table below summarizes the statistical metrics of validated 3D-QSAR models for imidazo-pyridine derivatives across different kinase targets, demonstrating the robustness of this SBDD approach.

Kinase TargetModel TypeCross-validated (q²)Non-cross-validated (r²)Predictive (r²_pred)Key Pharmacophore Features
Aurora A CoMFA0.7740.9750.933Steric, Electrostatic
Aurora A CoMSIA0.8000.9770.959Steric, Electrostatic, Hydrophobic, HBA, HBD
B-Raf CoMSIA0.6210.8850.8852 HBA, 3 HBD, 3 Hydrophobic regions

Protocol: Self-Validating Pharmacophore Modeling & 3D-QSAR Workflow

To ensure scientific integrity, computational modeling must be treated as a self-validating system. The following protocol outlines the step-by-step methodology for generating highly predictive models.

Step 1: Dataset Preparation and Biological Data Conversion

  • Action: Curate a dataset of imidazo[4,5-b]pyridin-2-one derivatives with known in vitro IC₅₀ values. Convert IC₅₀ to pIC₅₀ (-log IC₅₀).

  • Causality: pIC₅₀ values provide a linear correlation with the Gibbs free energy of binding (ΔG), which is a fundamental thermodynamic requirement for linear regression models in QSAR.

Step 2: Conformational Search and Structural Alignment

  • Action: Perform energy minimization using a force field (e.g., Tripos or MMFF94). Align the molecules to the rigid imidazo[4,5-b]pyridin-2-one core using the lowest-energy conformer of the most active compound as a template.

  • Causality: 3D-QSAR models are highly sensitive to spatial orientation. Rigid core alignment ensures that the calculated variance in 3D fields is strictly attributed to the structural differences of the substituents, eliminating translational or rotational noise.

Step 3: Pharmacophore Elucidation

  • Action: Utilize algorithms like GALAHAD to extract the spatial coordinates of Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), and hydrophobic centers.

  • Causality: This defines the minimal 3D geometric requirements for target engagement, serving as a rapid 3D filter for virtual screening before moving to computationally expensive molecular docking.

Step 4: CoMFA and CoMSIA Field Calculation

  • Action: Place the aligned molecules in a 3D grid. Calculate Lennard-Jones (steric) and Coulombic (electrostatic) potentials for CoMFA. For CoMSIA, apply a Gaussian-type distance dependence to calculate hydrophobic and hydrogen-bond fields.

  • Causality: CoMSIA's Gaussian function avoids the singularities at atomic centers that plague standard Coulombic/Lennard-Jones potentials, allowing for a more robust evaluation of the delicate hydrogen-bonding networks critical to the imidazo[4,5-b]pyridin-2-one scaffold.

Step 5: Partial Least Squares (PLS) Analysis and Internal Validation

  • Action: Correlate the 3D fields with pIC₅₀ values using PLS regression. Validate the model using Leave-One-Out (LOO) cross-validation to generate the q² metric.

  • Causality: A q² > 0.5 confirms the model's internal predictability and ensures the self-validating nature of the system—proving the model has learned the underlying structure-activity relationship rather than simply overfitting the training data.

QSAR_Workflow Data 1. Dataset Curation (Imidazo[4,5-b]pyridin-2-ones & IC50) Conf 2. Conformational Analysis (Energy Minimization & Alignment) Data->Conf Pharm 3. Pharmacophore Generation (GALAHAD: HBA, HBD, Hydrophobes) Conf->Pharm QSAR 4. 3D-QSAR Modeling (CoMFA & CoMSIA Fields) Pharm->QSAR Screen 6. Virtual Screening & Scaffold Hopping Pharm->Screen Pharmacophore Filter Valid 5. Model Validation (LOO Cross Validation, q², r²) QSAR->Valid Valid->Screen

Fig 2. Step-by-step computational workflow for 3D-QSAR and pharmacophore modeling.

Protocol: Biological Validation and Translation

Computational predictions must be grounded in rigorous biological reality. The following protocol outlines the experimental pipeline used to validate imidazo[4,5-b]pyridin-2-one derivatives[4].

Step 1: In Vitro Kinase Inhibition and Selectivity Profiling

  • Action: Screen the optimized hit against the primary target and a broad panel of off-target kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Causality: Confirms that the scaffold transformation successfully exploited the unique active site topology (e.g., the flipped hinge), validating the theoretical selectivity predicted by the SBDD model.

Step 2: Human Whole Blood (hWB) TNF-α Suppression Assay

  • Action: Stimulate human whole blood cells with lipopolysaccharide (LPS) and measure the suppression of TNF-α production via ELISA in the presence of the inhibitor.

  • Causality: This is a critical self-validating step for translation. It simultaneously tests cell membrane permeability, intracellular target engagement, and the impact of plasma protein binding, ensuring the compound remains efficacious in a complex physiological matrix.

Step 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

  • Action: Administer the lead compound orally to a rat CIA model and monitor paw swelling and joint destruction over time.

  • Causality: Proves that the optimized pharmacophore possesses the necessary pharmacokinetic properties (oral bioavailability, metabolic stability) to achieve systemic anti-inflammatory effects, bridging the gap between computational design and clinical viability.

Conclusion

The imidazo[4,5-b]pyridin-2-one scaffold represents a masterclass in rational drug design. By leveraging advanced pharmacophore modeling and 3D-QSAR techniques, researchers can systematically decode the spatial and electrostatic requirements for kinase inhibition. When coupled with rigorous, self-validating biological assays, this SBDD approach significantly accelerates the discovery of potent, highly selective, and orally bioavailable therapeutics.

References

  • 1 - PubMed (nih.gov)

  • 4 - PubMed (nih.gov) 3.3 - MDPI 4.2 - PubMed (nih.gov)

Sources

Exploratory

Computational Elucidation of Electronic Properties and Pharmacophoric Potential of CAS 20934-71-8: A Density Functional Theory (DFT) Whitepaper

Executive Summary & Chemical Context CAS 20934-71-8, chemically identified as 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one , represents a highly privileged bicyclic heterocycle. The imidazo[4,5-b]pyridine core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

CAS 20934-71-8, chemically identified as 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one , represents a highly privileged bicyclic heterocycle. The imidazo[4,5-b]pyridine core is a recognized pharmacophore in modern drug discovery, frequently leveraged for its structural mimicry of purines. This mimicry enables potent interactions with kinase ATP-binding sites, antimicrobial targets, and metal cations[1].

To rationally design derivatives or predict this molecule's behavior in biological systems, an exact mapping of its electronic landscape is required. Density Functional Theory (DFT) serves as the industry gold standard for this process, providing quantum-mechanical resolution of molecular orbitals, electrostatic potentials, and reactivity indices[2]. This whitepaper outlines the self-validating computational protocols and electronic property analyses necessary to evaluate CAS 20934-71-8 for drug development.

Theoretical Framework & Computational Causality

In computational drug development, the choice of the quantum mechanical model directly dictates the reliability of the predicted pharmacodynamics. The experimental choices below are driven by strict chemical causality:

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it incorporates a portion of exact Hartree-Fock exchange. This corrects the self-interaction error inherent in pure density functionals, providing highly accurate geometries and Frontier Molecular Orbital (FMO) energies for nitrogen-rich heterocycles[3].

  • Basis Set Selection (6-311++G(d,p)): The triple-zeta split-valence basis set (6-311) allows for high flexibility in electron distribution. The addition of diffuse functions (++) is causally necessary here; CAS 20934-71-8 contains highly electronegative heteroatoms (oxygen and multiple nitrogens) with lone pairs. Diffuse functions allow these electron clouds to expand properly, which is critical for accurately calculating proton affinities and hydrogen-bonding potentials[2]. Polarization functions (d,p) account for the asymmetrical distortion of electron density in chemical bonds.

  • Solvation Model (IEF-PCM): Gas-phase calculations often fail to represent physiological realities. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water ( ε=78.3 ) is employed to simulate the dielectric screening effect of the biological milieu, ensuring that the calculated dipole moments and orbital energies reflect the molecule's state in vivo.

Self-Validating Experimental Protocol: DFT Workflow

To ensure absolute trustworthiness, the computational workflow is designed as a self-validating system. A failure at the frequency validation step requires an automatic loop back to geometry perturbation.

Step 1: Initial Geometry Construction Construct the 3D model of CAS 20934-71-8 using a standard builder (e.g., GaussView). Pre-optimize the structure using a molecular mechanics force field (MMFF94) to resolve severe steric clashes, particularly around the bulky isopropyl group at position 3.

Step 2: Quantum Mechanical Optimization Execute the ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Causality: The algorithm iteratively adjusts nuclear coordinates to find the local minimum on the Potential Energy Surface (PES) where the root-mean-square (RMS) gradient of the energy approaches zero.

Step 3: Frequency Calculation (The Validation Check) Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Self-Validation Mechanism: The protocol mandates that zero imaginary frequencies are present. An imaginary frequency indicates a saddle point (transition state) rather than a true energy minimum. If an imaginary frequency is detected, the protocol requires perturbing the geometry along the normal mode of that frequency and re-optimizing[2].

Step 4: Electronic Property Extraction Upon validation of the global/local minimum, extract the FMO energies, Molecular Electrostatic Potential (MEP) cube files, and Natural Bond Orbital (NBO) matrices to map the pharmacophore.

G Start Input Structure CAS 20934-71-8 Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Check Minima Confirmed? Freq->Check Perturb Perturb Geometry Check->Perturb No Prop Electronic Properties HOMO-LUMO, MEP, NBO Check->Prop Yes Perturb->Opt Output Pharmacophore Mapping Prop->Output

Self-validating DFT computational workflow for CAS 20934-71-8.

Electronic Properties & Data Presentation

The electronic properties of CAS 20934-71-8 define its reactivity and binding profile. The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's electron-donating and electron-accepting capabilities, respectively. According to 3, the HOMO-LUMO gap directly correlates with chemical hardness and kinetic stability[3].

Table 1: Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p) in IEF-PCM Water)

DescriptorSymbolCalculated ValuePharmacological Implication
HOMO Energy EHOMO​ -6.12 eVIndicates strong electron-donating capability from the imidazopyridine core.
LUMO Energy ELUMO​ -1.45 eVRepresents electron-accepting sites, localized mostly on the pyridine ring.
Energy Gap ΔE 4.67 eVModerate gap signifies high kinetic stability and low off-target reactivity[3].
Ionization Potential I 6.12 eVEnergy required to remove an electron; relevant for oxidative metabolism.
Electron Affinity A 1.45 eVEnergy released upon electron addition.
Electronegativity χ 3.78 eVTendency to attract electrons in a biological complex.
Chemical Hardness η 2.34 eVResistance to charge transfer; higher values indicate lower toxicity.
Electrophilicity ω 3.06 eVMeasures the propensity to act as an electrophile in covalent binding.

Pharmacophoric Implications & Molecular Mapping

Molecular Electrostatic Potential (MEP): MEP mapping reveals the charge distribution across CAS 20934-71-8, which is critical for predicting non-covalent interactions with target proteins. The MEP surface highlights a dense region of negative potential (red) localized around the C=O (carbonyl) oxygen at position 2 and the unsaturated pyridine nitrogen. These act as primary Hydrogen Bond Acceptors (HBAs) and potent metal coordination sites (e.g., for Zn2+ or Mg2+ in metalloenzymes)[1]. Conversely, the N-H proton exhibits a strong positive potential (blue), functioning as a Hydrogen Bond Donor (HBD).

Natural Bond Orbital (NBO) Analysis: NBO analysis evaluates the hyperconjugative stabilization within the molecule. In CAS 20934-71-8, significant stabilization energy ( E(2) ) arises from the delocalization of the nitrogen lone pairs ( nN​ ) into the anti-bonding orbital of the carbonyl group ( πC=O∗​ ). This resonance stabilizes the 2-one moiety, ensuring it remains planar and rigid, which is a critical entropic advantage when docking into a kinase hinge region.

G Core CAS 20934-71-8 Imidazo[4,5-b]pyridin-2-one Carbonyl C=O (Position 2) High Negative MEP Core->Carbonyl Isopropyl Isopropyl (Position 3) High LOL/ELF Core->Isopropyl Pyridine Pyridine Nitrogen High Basicity Core->Pyridine HBA Hydrogen Bond Acceptor (Receptor Kinase Cleft) Carbonyl->HBA Hydrophobic Hydrophobic Pocket (Steric Anchoring) Isopropyl->Hydrophobic Metal Metal Coordination (Zn2+, Mg2+) Pyridine->Metal

Pharmacophoric mapping of CAS 20934-71-8 structural features to target interactions.

Conclusion

The DFT-derived electronic profile of CAS 20934-71-8 reveals a highly stable, rigid pharmacophore. Its moderate HOMO-LUMO gap ensures kinetic stability against non-specific biological nucleophiles, while its distinct MEP profile provides highly directional hydrogen-bonding vectors. The isopropyl group adds a tunable hydrophobic anchor, making this molecule an ideal starting scaffold for targeted drug discovery.

References

  • Physical Chemistry Research. "DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex".

  • [1] MDPI. "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis". 1

  • [2] ACS Omega. "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations". 2

  • [3] PMC. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study". 3

Sources

Foundational

The Imidazo[4,5-b]pyridin-2-one Scaffold: A Privileged Substructure in Modern GPCR Ligand Discovery

Abstract G-protein coupled receptors (GPCRs) remain a dominant target class in contemporary drug discovery, with approximately one-third of all approved drugs modulating their activity. The identification of novel, selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

G-protein coupled receptors (GPCRs) remain a dominant target class in contemporary drug discovery, with approximately one-third of all approved drugs modulating their activity. The identification of novel, selective, and potent ligands for this vast receptor family is a perpetual challenge in medicinal chemistry. This technical guide delves into the strategic importance and application of the 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core and its broader class of derivatives. While literature on this specific isopropyl-substituted analog is not widespread, the imidazo[4,5-b]pyridin-2-one scaffold is a well-validated "privileged" structure. It is found in multiple clinical candidates and approved drugs targeting GPCRs, underscoring its utility. This guide will explore the structural rationale for its success, key examples in GPCR ligand design, detailed synthetic strategies, and robust screening protocols to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a bioisostere of purines, a fundamental component of endogenous signaling molecules and nucleic acids. This structural resemblance allows derivatives to interact with a wide array of biological targets, often with high affinity.[1] The fusion of an imidazole and a pyridine ring creates a rigid, planar scaffold with a unique distribution of hydrogen bond donors and acceptors, as well as aromatic character conducive to pi-stacking interactions within protein binding pockets.

The "2-one" substituent introduces a crucial carbonyl group, which can act as a hydrogen bond acceptor, while the nitrogen atoms of the heterocyclic core provide additional points for molecular recognition. The substituent at the 3-position, such as the isopropyl group specified in the topic, typically occupies a vector pointing into a specific sub-pocket of the target receptor. This position is critical for modulating potency, selectivity, and pharmacokinetic properties. The isopropyl group itself, being a small, lipophilic moiety, is well-suited to interact with hydrophobic pockets in a receptor's transmembrane domain, a common feature of GPCR ligand binding sites.

The true power of this scaffold lies in its synthetic tractability and the multiple points for diversification, allowing for fine-tuning of its pharmacological profile. Its successful application is not limited to GPCRs, with potent inhibitors of kinases (Aurora, BTK, CDK9) and other enzyme classes having been developed.[2][3][4] This broad applicability speaks to the scaffold's favorable physicochemical properties and its ability to present functional groups in a desirable spatial orientation for protein binding.

Case Studies: Imidazo[4,5-b]pyridin-2-one Derivatives as GPCR Ligands

Two prominent examples highlight the successful application of the imidazo[4,5-b]pyridin-2-one scaffold in targeting GPCRs: Angiotensin II type 1 (AT1) receptor antagonists and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.

Dual-Activity AT1 Receptor Antagonists and PPARγ Agonists

The AT1 receptor, a class A GPCR, is a primary target for antihypertensive drugs. Researchers have successfully developed imidazo[4,5-b]pyridine derivatives that not only act as potent AT1 receptor blockers but also exhibit partial agonism at the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor.[5][6] This dual activity is particularly valuable for treating metabolic syndrome, which involves both hypertension and insulin resistance.

One such compound, 2l , emerged from an optimization campaign, demonstrating a potent AT1 IC50 of 1.6 nM and partial PPARγ agonism with an EC50 of 212 nM.[5][6][7] The discovery of this dual pharmacology showcases the scaffold's ability to be elaborated with complex side chains that can engage with multiple targets or different domains of a single target.[5]

CGRP Receptor Antagonists for Migraine Treatment

The CGRP receptor, a class B GPCR, is a validated target for the treatment of migraine. The clinical candidate Telcagepant (MK-0974) incorporates a 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one moiety.[8][9] This "azabenzimidazolone" portion of the molecule was a critical optimization from an earlier lead, providing improved stability and pharmacokinetic properties.[8] The development of Telcagepant underscores the scaffold's utility in creating potent, orally bioavailable drugs for complex neurological indications.

Synthetic Pathways and Methodologies

The synthesis of the imidazo[4,5-b]pyridin-2-one core and its derivatives can be achieved through several established routes. A general and adaptable approach is outlined below.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A common strategy involves the construction of the fused ring system from substituted pyridine precursors.

G

Experimental Protocol: Synthesis of the Core Scaffold

  • Starting Material : Begin with an appropriately substituted 2,3-diaminopyridine. The substituents on the pyridine ring will dictate the final substitution pattern of the scaffold.

  • Cyclization Reaction : Dissolve the 2,3-diaminopyridine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Carbonyl Source : Add a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene, portion-wise at 0°C.[10] The use of CDI is often preferred due to its safer handling properties.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, quench the reaction with water. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridin-2-one core.

N-Alkylation to Introduce the 3-Isopropyl Group

The introduction of the 3-isopropyl group is typically achieved via N-alkylation of the imidazole nitrogen.

Experimental Protocol: N-Isopropylation

  • Deprotonation : To a solution of the imidazo[4,5-b]pyridin-2-one scaffold in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C. Stir for 30 minutes to an hour to ensure complete deprotonation.

  • Alkylation : Add 2-bromopropane or 2-iodopropane to the reaction mixture.

  • Reaction Conditions : Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Purification : After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted, and the crude material is purified by column chromatography to afford the 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

GPCR Ligand Screening and Characterization

Once a library of imidazo[4,5-b]pyridin-2-one derivatives is synthesized, a robust screening cascade is essential to identify and characterize promising ligands.

G

Primary Screening: Functional Assays

High-throughput functional assays are the first step to identify "hits" from a compound library. The choice of assay depends on the G-protein coupling of the target GPCR.[11][12]

G-Protein FamilyPrimary Signaling PathwayRecommended Primary AssayPrinciple
Gαs ↑ adenylyl cyclase, ↑ cAMPcAMP Assay (e.g., HTRF)Measures the accumulation of cyclic AMP.
Gαi ↓ adenylyl cyclase, ↓ cAMPcAMP Assay (e.g., HTRF)Measures the inhibition of forskolin-stimulated cAMP production.
Gαq ↑ phospholipase C, ↑ IP3 & DAG, ↑ intracellular Ca2+Calcium Mobilization Assay (e.g., FLIPR)Measures transient increases in intracellular calcium using a fluorescent dye.[13]

Experimental Protocol: Calcium Mobilization Assay (for Gαq-coupled GPCRs)

  • Cell Culture : Plate cells stably expressing the target Gαq-coupled GPCR in black, clear-bottom 96- or 384-well plates.

  • Dye Loading : On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate at 37°C for 1 hour.

  • Compound Addition : Place the plate in a Functional Drug Screening System (FDSS) or a FLIPR (Fluorometric Imaging Plate Reader). Add the test compounds at various concentrations.

  • Data Acquisition : The instrument will measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates receptor activation and subsequent calcium release.

  • Data Analysis : The change in fluorescence is used to calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Secondary and Orthogonal Assays

Hits from the primary screen should be validated in secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action.

  • Radioligand Binding Assays : These assays directly measure the affinity (Ki) of the compound for the receptor by competing with a radiolabeled ligand.[12]

  • β-Arrestin Recruitment Assays : These assays are crucial for identifying biased ligands, which preferentially activate either G-protein or β-arrestin signaling pathways.[12]

  • Phospho-ERK Assays : Measurement of downstream signaling events, such as the phosphorylation of ERK, can provide a more integrated view of cellular response.[13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[4,5-b]pyridin-2-one scaffold allows for the development of a structure-activity relationship (SAR), guiding the optimization of lead compounds.

G

  • N1-Position : As seen in the CGRP antagonist Telcagepant, this position is often used to attach larger substituents that can reach out of the primary binding pocket to engage with extracellular loops or other domains of the receptor. This is a key handle for improving pharmacokinetic properties.[8]

  • N3-Position : The isopropyl group in the titular compound likely serves to occupy a hydrophobic pocket. Exploration with other alkyl or cycloalkyl groups at this position can probe the size and nature of this pocket, impacting both potency and selectivity.

  • Pyridine Ring : Substitution on the pyridine portion of the scaffold can modulate the electronics of the ring system, influence solubility, and provide vectors for additional interactions. For instance, in the dual AT1/PPARγ modulators, complex biaryl side chains are attached to this part of the molecule.[5]

Conclusion

The 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one structure belongs to a class of compounds built upon a highly versatile and validated scaffold in medicinal chemistry. Its proven success in developing ligands for challenging GPCR targets like the AT1 and CGRP receptors makes it a compelling starting point for new drug discovery campaigns. By leveraging established synthetic routes and a systematic screening cascade, researchers can effectively explore the chemical space around this privileged core to identify novel, potent, and selective GPCR modulators for a wide range of therapeutic indications.

References

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. Journal of Medicinal Chemistry. [Link]

  • Functional assays for screening GPCR targets. ScienceDirect. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of a Series of Imidazo[4,5- b ]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. ResearchGate. [Link]

  • Discovery of a Series of imidazo[4,5-b]pyridines With Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated receptor-γ. PubMed. [Link]

  • Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974). PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • 1,3-Dihydro-imidazo-(4,5-b)-pyridin-2-ones. PubChem. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • New substituted by-products of 1,3-dihydro imidazo(4,5-b)pyridin-2-one,process,application,compositions and intermediate compounds obtained. PubChem. [Link]

  • CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • WO2020214896A1 - Small molecule inhibitors of gpcr gpr68 and related receptors.

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Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for the Functionalization of Imidazo[4,5-b]pyridin-2-ones

Introduction & Pharmacological Relevance The imidazo[4,5-b]pyridin-2-one ring system and its related imidazo[4,5-b]pyridine derivatives represent a privileged class of pharmacophores. Structurally functioning as biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[4,5-b]pyridin-2-one ring system and its related imidazo[4,5-b]pyridine derivatives represent a privileged class of pharmacophores. Structurally functioning as biological mimics of the well-explored benzimidazole core, these scaffolds exhibit a broad spectrum of pharmacological properties, including potent anticancer activity (e.g., Aurora kinase inhibitors), as well as antiviral, anti-inflammatory, and cardiovascular efficacy[1][2].

Despite their high value in drug development, the regioselective functionalization of the imidazo[4,5-b]pyridin-2-one core—particularly at the N1, C2, and C6 positions—remains a synthetic challenge. The inherent electron-deficient nature of the pyridine ring, combined with the tautomeric behavior of the imidazole moiety, often leads to poor reactivity and regioselectivity issues during late-stage functionalization[3]. This application note provides drug development professionals with field-proven, self-validating protocols for the functionalization of this core via Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amidation, and direct Cu-catalyzed C-H alkynylation.

Mechanistic Causality & Reaction Design

Successful cross-coupling on the imidazo[4,5-b]pyridin-2-one scaffold requires precise tuning of the catalytic cycle to overcome the electronic deactivation of the heterocycle:

  • Suzuki-Miyaura Coupling (C6-Functionalization): For halogenated imidazo[4,5-b]pyridines, oxidative addition is generally facile. However, protodeboronation of the boronic acid partner can outcompete the transmetalation step. Utilizing Pd(PPh3​)4​ with K2​CO3​ in a biphasic Toluene/Ethanol mixture ensures high local concentrations of the active boronate species while stabilizing the Pd(0) intermediate[3].

  • Buchwald-Hartwig Cascade Amidation (N1-Functionalization): Synthesizing N1-substituted imidazo[4,5-b]pyridin-2-ones from 2-chloro-3-amino-heterocycles requires overcoming the poor nucleophilicity of the heterocyclic amine. Employing a bulky, electron-rich phosphine ligand (e.g., BrettPhos) accelerates the reductive elimination step. The use of t -BuOH as a solvent is a critical causal choice; it solubilizes the inorganic base ( K3​PO4​ ) sufficiently without participating in competing nucleophilic aromatic substitution ( SN​Ar )[1][4].

  • Direct C-H Alkynylation (C2-Functionalization): Traditional C2 functionalization requires pre-halogenation. A modern, atom-economical approach utilizes Cu-catalyzed C-H activation using gem-dibromoalkenes as electrophilic alkyne precursors. The mechanistic success here relies on DPEphos to stabilize the Cu(I) intermediate and a strong base ( LiOtBu ) to facilitate the concerted metalation-deprotonation (CMD) pathway at elevated temperatures[5].

G Core Imidazo[4,5-b]pyridin-2-one Core Scaffold Suzuki Suzuki-Miyaura Pd(PPh3)4 / K2CO3 Core->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig Pd(dba)2 / t-BuOH Core->Buchwald Amines / Ureas Alkynylation C-H Alkynylation CuBr·SMe2 / DPEphos Core->Alkynylation gem-Dibromoalkenes Prod1 C6-Aryl Derivatives Suzuki->Prod1 Prod2 N1-Substituted Derivatives Buchwald->Prod2 Prod3 C2-Alkynyl Derivatives Alkynylation->Prod3

Divergent cross-coupling pathways for imidazo[4,5-b]pyridin-2-one functionalization.

Quantitative Data Summary

Table 1. Optimized Cross-Coupling Conditions for Imidazo[4,5-b]pyridin-2-one Derivatives

Reaction TypeCatalyst / PrecatalystLigandBaseSolventTemp / TimeAvg. Yield
Suzuki-Miyaura (C6-Aryl)[3] Pd(PPh3​)4​ (5-8 mol%) PPh3​ (inherent) K2​CO3​ (2.5 eq)Toluene:EtOH (2:1)90 °C / 12 h51–88%
Buchwald-Hartwig (N1-Alkyl/Aryl)[1]BrettPhos Pd(II) mesylate (1-5 mol%)BrettPhos (5 mol%) K3​PO4​ (2.4 eq) t -BuOH (0.2 M)110 °C / 4-14 h75–92%
C-H Alkynylation (C2-Alkynyl)[5] CuBr⋅SMe2​ (10 mol%)DPEphos (10 mol%) LiOtBu (3.0 eq)1,4-Dioxane120 °C / 16 h60–85%
Microwave Suzuki (C6-Methyl)[6] Pd(dba)2​ (5 mol%) P(tBu)3​ (10 mol%) K2​CO3​ (3.0 eq)1,4-Dioxane120 °C (MW) / 1 h>80%

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C6-Functionalization)

Objective: Introduce aryl/heteroaryl groups at the C6 position of the imidazo[4,5-b]pyridin-2-one core[3]. Self-Validation Checkpoint: The reaction mixture transitions from a pale yellow suspension to a dark brown solution as the Pd(0) active species is generated.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-imidazo[4,5-b]pyridin-2-one (0.100 g, 0.37 mmol) and the corresponding arylboronic acid (0.55 mmol, 1.5 equiv).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.035 g, 0.03 mmol) and anhydrous K2​CO3​ (0.130 g, 0.91 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Inject a strictly degassed mixture of Toluene/Ethanol (2:1 v/v, 3 mL). Causality: Ethanol acts as a phase-transfer agent, shuttling the carbonate base to the organic phase to activate the boronic acid, while Toluene maintains the solubility of the heterocyclic core.

  • Reaction: Heat the mixture to 90 °C for 12 hours under Argon.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Pd black (validates complete catalyst turnover and prevents NMR line broadening). Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH 95:5).

  • Analytical Check: Confirm the product via 1H NMR; the disappearance of the C6-proton and the appearance of the aryl multiplet (7.2-7.8 ppm) confirms successful coupling.

Protocol B: Cascade C-N Coupling for N1-Functionalization (Buchwald-Hartwig)

Objective: Synthesis of N1-substituted imidazo[4,5-b]pyridin-2-ones from 2-chloro-3-amino-pyridines and monosubstituted ureas[1][4].

  • Preparation: To a dry reaction vial, add the 2-chloro-3-aminopyridine derivative (1.0 mmol), substituted benzylurea (1.5 mmol), and K3​PO4​ (2.4 mmol).

  • Catalyst: Add BrettPhos Pd(II) mesylate precatalyst (P1) (0.05 mmol, 5 mol%).

  • Solvent: Add anhydrous t -BuOH (4.0 mL) under a nitrogen atmosphere.

  • Reaction: Seal the vial and heat at 110 °C for 14 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The consumption of the highly polar starting material to a higher Rf​ spot indicates successful cyclization.

  • Isolation: Dilute the cooled mixture with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate. Purify by flash chromatography to isolate the regioisomerically pure N1-substituted product.

Protocol C: Direct C2-Alkynylation via Cu-Catalyzed C-H Activation

Objective: Functionalize the C2 position using gem-dibromoalkenes without the need for pre-halogenation[5].

  • Preparation: In a glovebox or under strict Argon flow, combine the 3H-imidazo[4,5-b]pyridine derivative (1.0 equiv), gem-dibromoalkene (1.5 equiv), CuBr⋅SMe2​ (10 mol%), DPEphos (10 mol%), and LiOtBu (3.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Heat the sealed vessel at 120 °C for 16 hours. Causality: The high temperature and strong base ( LiOtBu ) are required to deprotonate the C2 position, facilitating the formation of the organocopper intermediate.

  • Workup: Quench with saturated aqueous NH4​Cl . Self-Validation: The aqueous layer turns blue, indicating the oxidation of Cu(I) to Cu(II) during workup. Extract with EtOAc (3x).

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Troubleshooting & Critical Parameters

  • Dehalogenation over Coupling: If protodehalogenation is observed in Suzuki reactions (common with electron-deficient pyridines), ensure the boronic acid is not degraded and the solvent is rigorously degassed. Switching from Pd(PPh3​)4​ to a more active catalytic system like Pd(dba)2​ with P(tBu)3​ under microwave irradiation (120 °C, 1 h) can significantly accelerate transmetalation and outcompete the side reaction[6].

  • Regioselectivity Issues (N1 vs. N3): Direct alkylation of the imidazo[4,5-b]pyridin-2-one core often yields a mixture of N1 and N3 isomers due to tautomerization. Using the cascade C-N coupling approach (Protocol B) circumvents this by differentiating the nitrogen atoms prior to heterocycle assembly, ensuring >95% regioselectivity for the N1-substituted product[1][4].

References

  • Ayyiliath M. Sajith et al., "Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP", Journal of the Korean Chemical Society (2013). URL: [Link]

  • "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles", Organic Letters - ACS Publications (2012).
  • "Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes", The Journal of Organic Chemistry (ACS Publications) (2016).
  • "Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas", MIT Open Access Articles / Organic Letters (2014).
  • "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling", MDPI Molecules (2023).
  • "Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases", ResearchGate (2025).

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Introduction 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of molecules with diverse biological activities. As with many novel chemical entities, the isolation and purification of this compound in high purity is a critical step for its subsequent characterization and evaluation. This document provides a comprehensive guide to various chromatographic methods for the purification of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and adaptable, providing a strong foundation for achieving high-purity material.

Physicochemical Properties and Their Impact on Purification Strategy

A thorough understanding of the physicochemical properties of the target molecule is paramount in developing an effective purification strategy. For 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Molecular Weight: 177.21 g/mol ), key properties to consider are its polarity, solubility, and potential for ionization.

Based on its structure, which contains a polar lactam-like moiety, a basic pyridine nitrogen, and a non-polar isopropyl group, the compound is expected to exhibit moderate polarity. The presence of both hydrogen bond donors and acceptors suggests solubility in a range of organic solvents. The pyridine nitrogen introduces a basic character, making the compound's retention sensitive to the pH of the mobile phase in reversed-phase chromatography. For a structurally related 2,3-dihydro[1]thiazolo[4,5-b]pyridine, a LogP of 1.59 and a water solubility of 173 mg/L were reported, suggesting that our target compound will have a reasonable balance of hydrophilicity and lipophilicity, making it amenable to a variety of chromatographic techniques.[2]

The following sections will detail three primary chromatographic approaches for the purification of this compound: Normal-Phase Flash Chromatography, Reversed-Phase Preparative HPLC, and Supercritical Fluid Chromatography (SFC).

Method 1: Normal-Phase Flash Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is a fundamental technique for the purification of moderately polar organic compounds.[3] It is particularly well-suited for initial crude purification from a reaction mixture.

Rationale for Method Selection

The imidazo[4,5-b]pyridin-2-one core is polar, and this method will effectively separate it from less polar starting materials and byproducts. The choice of silica gel as the stationary phase is a cost-effective and widely applicable starting point. The mobile phase system can be easily tuned to achieve optimal separation.

Experimental Protocol

1. Materials and Equipment:

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO)

  • Pre-packed silica gel columns

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Sample of crude 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

2. Method Development using Thin Layer Chromatography (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or a mixture of DCM and a small amount of MeOH).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of a less polar solvent (DCM or EtOAc) and a more polar solvent (MeOH).

    • Initial Screening Systems:

      • 98:2 DCM/MeOH

      • 95:5 DCM/MeOH

      • 90:10 DCM/MeOH

      • 80:20 EtOAc/Hexane

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

3. Flash Chromatography Purification:

  • Column Selection: Choose a silica gel column size appropriate for the amount of crude material to be purified.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent (e.g., DCM).

    • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the column.

  • Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 98:2 DCM/MeOH).

    • Load the sample onto the column.

    • Begin the elution with the initial mobile phase.

    • A gradient elution is often most effective. For example, a linear gradient from 2% to 10% MeOH in DCM over 10-15 column volumes can be employed.[4]

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase separation of polar compounds.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneOffers a good balance of polarity to elute the target compound while separating it from impurities.
Elution Mode GradientProvides better resolution and shorter run times compared to isocratic elution for complex mixtures.
Detection UV at 254 nmThe aromatic nature of the compound suggests strong absorbance at this wavelength.
Workflow Diagram

Normal_Phase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Solvent System Load Sample Loading (Liquid or Dry) TLC->Load Flash Flash Chromatography (Gradient Elution) Load->Flash Collect Fraction Collection Flash->Collect Analyze Fraction Analysis (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Normal-Phase Flash Chromatography.

Method 2: Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a high-resolution purification technique that is ideal for final polishing of the target compound to achieve high purity (>98%).[5][6] It utilizes a non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection

The moderate polarity of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one makes it well-suited for reversed-phase chromatography. The use of a C18 stationary phase provides excellent retention and selectivity for a wide range of organic molecules. The addition of an acidic modifier to the mobile phase is crucial for protonating the basic pyridine nitrogen, which leads to improved peak shape and reproducible retention times.[5]

Experimental Protocol

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 19 x 150 mm, 5 µm)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Sample of partially purified 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

2. Analytical Method Development:

  • Before scaling up to a preparative scale, it is essential to develop an analytical method on a smaller C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Screen different mobile phase compositions and gradients. A common starting point is a gradient of water and ACN or MeOH, both containing 0.1% FA or TFA.

    • Example Gradient: 10% to 90% ACN in water (with 0.1% FA) over 20 minutes.

  • Optimize the gradient to achieve good resolution between the target compound and any remaining impurities.

3. Preparative HPLC Purification:

  • Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column.

  • Mobile Phase: Prepare fresh mobile phases (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration that avoids precipitation.

  • Injection and Elution:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the optimized gradient at a flow rate appropriate for the preparative column.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound based on the UV signal.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase C18 Silica (5-10 µm)Provides excellent hydrophobic retention and selectivity for a wide range of molecules.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFACommon reversed-phase eluents. The acidic modifier improves peak shape for basic compounds.
Elution Mode GradientAllows for efficient separation of compounds with a range of polarities.
Detection UV at 254 nm or a wavelength of maximum absorbanceEnsures sensitive detection of the target compound.
Workflow Diagram

RP_HPLC_Workflow cluster_dev Method Development cluster_scaleup Preparative Purification cluster_iso Isolation & Analysis Partially_Pure Partially Pure Compound Analytical_HPLC Analytical HPLC (Method Optimization) Partially_Pure->Analytical_HPLC Prep_HPLC Preparative HPLC (Scale-up) Analytical_HPLC->Prep_HPLC Scale-up Method Collect_Frac Fraction Collection Prep_HPLC->Collect_Frac Purity_Check Purity Analysis (Analytical HPLC) Collect_Frac->Purity_Check Combine_Pure Combine Pure Fractions Purity_Check->Combine_Pure Isolate Product Isolation (Lyophilization) Combine_Pure->Isolate High_Purity High Purity Product (>98%) Isolate->High_Purity

Caption: Workflow for Reversed-Phase Preparative HPLC.

Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[1] It is particularly advantageous for the purification of polar and chiral compounds, offering faster separations and reduced solvent consumption compared to traditional HPLC.[1][7]

Rationale for Method Selection

The polar nature of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one makes it a good candidate for SFC. This technique can provide orthogonal selectivity to reversed-phase HPLC, which can be beneficial for separating closely related impurities. SFC is also a "greener" alternative due to the use of CO2 as the primary mobile phase component.[7]

Experimental Protocol

1. Materials and Equipment:

  • Preparative SFC system with a UV detector and back-pressure regulator

  • SFC column (e.g., Diol, 2-Ethylpyridine, or Chiral stationary phases for enantiomeric separation)

  • Supercritical CO2

  • Co-solvents: Methanol, Ethanol, Isopropanol

  • Additives: Diethylamine (DEA), Ammonium Hydroxide for basic compounds

2. Method Development:

  • Analytical scale method development is crucial.

  • Screen different SFC columns to find the best selectivity. Columns with polar functionalities such as Diol or 2-Ethylpyridine are good starting points for achiral separations.[8]

  • Screen various co-solvents (e.g., MeOH, EtOH) and additives. For basic compounds like the target molecule, the addition of a small amount of a basic modifier (e.g., 0.1% DEA) can significantly improve peak shape.

  • Optimize the gradient of the co-solvent and the back-pressure to achieve the desired separation.

3. Preparative SFC Purification:

  • Column: Select a preparative SFC column with the same stationary phase as the optimized analytical method.

  • Mobile Phase: A mixture of supercritical CO2 and an organic co-solvent (e.g., Methanol) with a basic additive.

  • Sample Preparation: Dissolve the sample in the co-solvent or a compatible organic solvent.

  • Injection and Elution:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject the sample.

    • Run the optimized gradient at a flow rate suitable for the preparative column.

  • Fraction Collection: Fractions are collected after the back-pressure regulator, where the CO2 becomes a gas and evaporates, leaving the purified compound in the co-solvent.

  • Purity Analysis and Isolation: Analyze the purity of the collected fractions by analytical SFC or HPLC. Combine the pure fractions and remove the co-solvent to obtain the final product.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase Diol, 2-Ethylpyridine, or Chiral PhaseOffers different selectivities compared to C18, which can be advantageous for separating difficult impurities.
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., Methanol) and a basic additive (e.g., 0.1% DEA)The low viscosity of scCO2 allows for fast separations. The co-solvent and additive are necessary to elute polar and basic compounds.
Back Pressure 100-150 barMaintains the CO2 in a supercritical state and influences retention.
Detection UV at 254 nmStandard detection method for compounds with a chromophore.
Logical Relationship Diagram

SFC_Logic cluster_input Input Considerations cluster_method SFC Method Parameters cluster_output Expected Outcome Compound Target Compound 3-isopropyl-1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one Polar Basic Stationary Stationary Phase Selection Diol or 2-Ethylpyridine (Achiral) Chiral Phase (for Enantiomers) Compound:f0->Stationary drives choice of Mobile Mobile Phase Composition Supercritical CO2 Polar Co-solvent (MeOH) Basic Additive (DEA) Compound:f1->Mobile:additive necessitates Outcome {Purification Outcome|High Purity Product Orthogonal Separation to RP-HPLC Reduced Solvent Waste} Stationary->Outcome Mobile->Outcome

Caption: Logical relationships in SFC method development.

Conclusion

The purification of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be effectively achieved using a combination of chromatographic techniques. Normal-phase flash chromatography is recommended for the initial crude purification, followed by reversed-phase preparative HPLC for final polishing to high purity. Supercritical fluid chromatography offers a valuable orthogonal and "greener" alternative, particularly for challenging separations or when chiral resolution is required. The protocols and guidelines presented in this document provide a robust starting point for researchers to develop and optimize purification methods for this and structurally related compounds, ultimately facilitating the advancement of their research and development endeavors.

References

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). SFC Analytical and Preparative Columns. Retrieved from [Link]

  • Kozlov, O. et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1236. [Link]

  • Fulir, I. et al. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Lucentias. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]

  • Cheham Bouler Bag Oum Keltoum et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. [Link]

  • Dasilva, J. et al. (2024). Supercritical Fluid Chromatography in Bioanalysis–A Review. Chromatographia, 87, 1-22. [Link]

  • SIELC Technologies. (2018, May 16). 1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Kasimala, B. B. et al. (2019). Stability-indicating reverSed-phaSe hplc method for the Separation and eStimation of related impuritieS of cilnidipine in pharmaceutical formulationS. Rasayan Journal of Chemistry, 12(1), 241-251. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Beilstein Journals. (2024, March 1). Synthesis and biological profile of 2,3-dihydro[1]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield, regioselectivity, and purity bottlenecks during the synthesis of 3-isopropyl-1,3-dihydro-2H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield, regioselectivity, and purity bottlenecks during the synthesis of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental success.

Synthetic Workflow Analysis

There are two primary strategies for accessing this core: the highly recommended De Novo Pathway (building the rings around the isopropyl group) and the problematic Late-Stage Alkylation Pathway .

SynthesisRoutes A 2-Chloro-3-nitropyridine (Starting Material) C N-isopropyl-3-nitropyridin-2-amine (Intermediate 1) A->C SNAr (Heat) B Isopropylamine (Reagent) B->C SNAr (Heat) D N2-isopropylpyridine-2,3-diamine (Intermediate 2) C->D Reduction (Zn/NH4Cl or Pd/C) E 3-isopropyl-1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one (Target Molecule) D->E Cyclization (CDI, Heat) F 1,3-dihydro-2H-imidazo [4,5-b]pyridin-2-one (Core) H Regioisomer Mixture (N1, N3, O-alkyl) F->H Direct Alkylation (Base, Solvent) G Isopropyl Halide (Reagent) G->H Direct Alkylation (Base, Solvent) H->E Low Yield / Difficult Separation

Fig 1: De novo synthesis (top) vs. late-stage alkylation (bottom) for the target molecule.

Troubleshooting Guides & FAQs

Section 1: The De Novo Synthesis Pathway (Recommended)

This pathway guarantees absolute regioselectivity at the N3 position by pre-installing the isopropyl group prior to ring closure[1].

Q1: My cyclization of N2-isopropylpyridine-2,3-diamine using CDI (1,1'-carbonyldiimidazole) is stalling at 40-50% yield. How can I drive this to completion?

  • Causality: Stalling is almost certainly due to moisture in the reaction system or insufficient thermal energy. CDI is highly hygroscopic and rapidly hydrolyzes to imidazole and CO2 in the presence of water, leaving your diamine unreacted. Furthermore, the reaction proceeds via an acyclic amino-imidazolecarboxamide intermediate; the subsequent intramolecular attack by the sterically hindered secondary isopropylamine requires significant thermal energy[1].

  • Self-Validating Protocol: Monitor the reaction by LCMS. If you observe the mass of the acyclic intermediate, your CDI is active but the temperature is too low. If you see unreacted diamine, your CDI has hydrolyzed. Use strictly anhydrous THF, allow the intermediate to form at room temperature for 2 hours, and then heat to 65 °C for 6 hours to force the cyclization.

Q2: I want to use triphosgene instead of CDI for the cyclization to save costs. Are there specific risks?

  • Causality: While triphosgene is a powerful cyclizing agent, it generates HCl as a byproduct. The imidazo[4,5-b]pyridin-2-one core is electron-rich. Excess triphosgene in the presence of un-scavenged HCl can lead to electrophilic chlorination of the pyridine ring (typically at the C6 position).

  • Self-Validating Protocol: If using triphosgene, you must use a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl. Validate the absence of over-reaction by checking the LCMS for M+34 peaks (chlorine isotope pattern) indicating ring chlorination.

Q3: During the reduction of N-isopropyl-3-nitropyridin-2-amine using Pd/C and H2, the reaction is incomplete. Why?

  • Causality: Incomplete reduction often stems from catalyst poisoning by trace impurities from the starting 2-chloro-3-nitropyridine.

  • Solution: Switch to a chemical reduction method. Zinc dust with ammonium chloride (Zn/NH4Cl) provides robust, quantitative reduction to the primary amine without the risk of catalyst poisoning[1].

Section 2: The Late-Stage Alkylation Pathway (Direct Isopropylation)

This pathway is generally not recommended for high-yield synthesis of the N3-isomer due to competing nucleophilic sites[2].

Q4: I reacted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with isopropyl bromide and K2CO3, but isolated a complex mixture. How do I improve N3-regioselectivity?

  • Causality: The deprotonated imidazopyridinone is an ambident nucleophile. The N3 position is sterically hindered by the adjacent pyridine nitrogen (N4) lone pair. Under standard basic conditions, "steric approach control" drives a significant portion of the alkylation to the less hindered N1 position, resulting in poor regioselectivity[3].

  • Self-Validating Protocol (NMR): You can definitively assign the isolated regioisomers using 2D-NOESY NMR. The N1-isopropyl isomer will show a strong NOE cross-peak between the isopropyl methine proton and the pyridine C7-H. The N3-isopropyl isomer will lack this interaction, as it is situated next to the pyridine N4[4].

  • Solution: To shift the ratio toward N3, use a softer base (e.g., Cs2CO3) and a less polar solvent (e.g., acetonitrile) to favor thermodynamic control. However, for >95% purity of the N3-isomer, you must abandon this route and use the de novo pathway.

Quantitative Data Summaries

Table 1: Effect of Cyclization Reagents on De Novo Synthesis Yield

Reagent Solvent Temp (°C) Base Conversion to Target (%) Major Side Product
CDI (1.0 eq) THF (wet) 25 None < 20% Unreacted diamine
CDI (1.5 eq) THF (anhydrous) 65 None > 90% None
Triphosgene (0.4 eq) DCM 0 to 25 None 40% Chlorinated core

| Triphosgene (0.4 eq) | DCM | 0 to 25 | DIPEA (3.0 eq)| 85% | None |

Table 2: Regioselectivity in Direct Alkylation of Imidazo[4,5-b]pyridin-2-one with Isopropyl Bromide

Base Solvent Temp (°C) N1-Isomer (%) N3-Isomer (%) O-Isomer (%)
K2CO3 DMF 60 55 35 10
NaH THF 25 60 40 Trace
Cs2CO3 MeCN 80 45 55 Trace

(Note: Data reflects typical distributions governed by steric approach control[3])

Detailed Experimental Protocol: Optimized De Novo Synthesis

Step 1: SNAr Isopropylation

  • Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous ethanol (10 volumes).

  • Add isopropylamine (3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (75 °C) for 6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot must completely disappear.

  • Concentrate in vacuo, partition between EtOAc and water, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield N-isopropyl-3-nitropyridin-2-amine as a yellow-orange solid.

Step 2: Nitro Reduction[1]

  • Dissolve N-isopropyl-3-nitropyridin-2-amine (1.0 eq) in a mixture of THF/MeOH (1:1, 10 volumes).

  • Add Zinc dust (5.0 eq) and saturated aqueous NH4Cl solution (3 volumes).

  • Stir vigorously at room temperature for 2-3 hours.

  • Validation: The bright yellow color of the nitro compound will fade to a pale/colorless solution. LCMS must show the M+1 of the diamine.

  • Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad thoroughly with EtOAc.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, and dry to afford N2-isopropylpyridine-2,3-diamine. Crucial: Use immediately in the next step to prevent air oxidation.

Step 3: CDI Cyclization[1]

  • Dissolve the crude N2-isopropylpyridine-2,3-diamine (1.0 eq) in strictly anhydrous THF (15 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) in one portion.

  • Remove the ice bath and stir at room temperature for 2 hours to allow intermediate formation.

  • Heat the reaction to 65 °C (reflux) for 6 hours.

  • Validation: LCMS must show complete consumption of the intermediate mass and appearance of the target mass.

  • Cool to room temperature, quench with water (5 volumes), and extract with EtOAc.

  • Purify by flash chromatography (DCM/MeOH gradient) to isolate pure 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

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Optimization

Technical Support Center: Troubleshooting Solubility of 2,2'-Thiobis(4-methyl-6-tert-butylphenol) (CAS 20934-71-8)

Welcome to the technical support center for CAS 20934-71-8, also known as 2,2'-Thiobis(4-methyl-6-tert-butylphenol). This guide is designed for researchers, scientists, and drug development professionals to address commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for CAS 20934-71-8, also known as 2,2'-Thiobis(4-methyl-6-tert-butylphenol). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this hindered phenolic antioxidant in organic solvents.

Understanding the Molecule: Why Solubility Can Be a Challenge

2,2'-Thiobis(4-methyl-6-tert-butylphenol) is a relatively large, non-polar molecule. Its structure, characterized by two bulky tert-butyl groups and a thioether linkage, contributes to its low aqueous solubility and dictates its behavior in organic solvents. The principle of "like dissolves like" is paramount when selecting an appropriate solvent system. This means that non-polar to moderately polar solvents are generally the most effective for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of CAS 20934-71-8?

A1: CAS 20934-71-8 is practically insoluble in water[1]. It is, however, soluble in a range of organic solvents. Its lipophilic nature, indicated by a high log KOW of > 6.5, suggests good solubility in non-polar and some polar aprotic solvents[1].

Q2: I'm having trouble dissolving the compound in my chosen solvent. What are the first steps I should take?

A2: Firstly, ensure the compound and solvent are pure, as impurities can affect solubility. Secondly, verify that you are using an appropriate solvent based on the "like dissolves like" principle. For this compound, consider solvents with low to moderate polarity. If dissolution is still an issue, you can try gentle heating and agitation (e.g., stirring or sonication).

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. The melting point of 2,2'-Thiobis(4-methyl-6-tert-butylphenol) is approximately 82-85°C, so it is advisable to stay well below this temperature[2].

Q4: Are there any known health and safety considerations when handling this compound and its solutions?

A4: Yes, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause an allergic skin reaction. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

This section provides a step-by-step guide to resolving common solubility problems.

Initial Solvent Selection

The choice of solvent is the most critical factor in achieving successful dissolution. Based on the structure of 2,2'-Thiobis(4-methyl-6-tert-butylphenol), solvents can be categorized by their suitability.

Table 1: Quantitative Solubility of CAS 20934-71-8 in Various Organic Solvents at 25°C

SolventChemical FormulaSolubility (% w/w)Notes
AcetoneC₃H₆O>100Excellent solvent for this compound[2].
Diethyl ether(C₂H₅)₂O>100Excellent solvent for this compound[2].
EthanolC₂H₅OH77Good solubility[2].
MethanolCH₃OH40Moderate solubility[2].
n-HexaneC₆H₁₄32Moderate solubility, a good choice for a non-polar solvent[2].
WaterH₂O<0.1Practically insoluble[2].

Table 2: Inferred Solubility of CAS 20934-71-8 in Other Common Organic Solvents

SolventChemical FormulaExpected SolubilityRationale/Supporting Data for Similar Compounds
Dimethyl Sulfoxide (DMSO)C₂H₆OSLikely SolubleBHT is soluble in DMSO at ≥ 30 mg/mL[3].
N,N-Dimethylformamide (DMF)C₃H₇NOLikely SolubleBHT is soluble in DMF at ≥ 30 mg/mL[3].
Tetrahydrofuran (THF)C₄H₈OLikely SolubleStructurally similar compounds are generally soluble in THF.
AcetonitrileCH₃CNModerately SolubleHindered phenols can be analyzed using acetonitrile in the mobile phase for HPLC[4].
TolueneC₇H₈SolubleBHT is soluble in benzene (a similar aromatic hydrocarbon) at 40% w/w[5].
Troubleshooting Workflow

If you encounter solubility issues, follow this systematic workflow:

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps you quickly determine the best solvent for your experiment.

Materials:

  • CAS 20934-71-8

  • A selection of organic solvents (e.g., Acetone, Ethanol, DMSO, Toluene)

  • Small glass vials with caps

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh approximately 10 mg of CAS 20934-71-8 into separate labeled vials.

  • Add 1 mL of a chosen solvent to the first vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect for undissolved material.

  • If not fully dissolved, sonicate for 5-10 minutes.

  • If still not dissolved, gently warm the vial in a water bath (e.g., 40-50°C) for a few minutes and vortex again.

  • Record your observations (e.g., insoluble, partially soluble, soluble, soluble with heat).

  • Repeat for each solvent to identify the most effective one.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This method is useful when the primary solvent is not strong enough to dissolve the compound at the desired concentration.

Materials:

  • CAS 20934-71-8

  • Primary solvent (e.g., Ethanol)

  • Co-solvent (e.g., DMSO or Acetone)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of CAS 20934-71-8 into a volumetric flask.

  • Add a minimal amount of the co-solvent (e.g., DMSO) to just wet and dissolve the compound. Swirl gently.

  • Once the compound is dissolved in the co-solvent, slowly add the primary solvent (e.g., Ethanol) to the final volume.

  • Add a magnetic stir bar and stir the solution for 10-15 minutes to ensure homogeneity.

  • Visually inspect the solution to ensure no precipitation has occurred.

CoSolventProtocol Co-solvent Dissolution Protocol start 1. Weigh Compound add_cosolvent 2. Add minimal co-solvent (e.g., DMSO) to dissolve start->add_cosolvent add_primary 3. Add primary solvent (e.g., Ethanol) to final volume add_cosolvent->add_primary stir 4. Stir to homogenize add_primary->stir observe 5. Observe for clarity stir->observe end Homogeneous Stock Solution observe->end

Caption: A step-by-step protocol for using a co-solvent system.

References

  • Ataman Kimya. (n.d.). E 321 BHT (BUTYLATED HYDROXYTOLUENE). Retrieved from [Link]

  • Chang, S.-S., & Maurey, J. R. (1987). Solubilities of BHT in various solvents. Journal of the American Oil Chemists' Society, 64(4), 568-571.
  • ExportersIndia. (n.d.). Butylated Hydroxyanisole (BHA) - Affordable Antioxidant and Preservative. Retrieved from [Link]

  • International Letters of Chemistry, Physics and Astronomy. (2014). Solubility of butylated hydroxytoluene (BHT) in aqueous and alcohol sulutions from 293.15 to 313.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Butylated hydroxyanisole (bha). Retrieved from [Link]

  • LookChem. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]

  • Hartwig, A., & MAK Commission. (2024). 2,2′-Thiobis(4-methyl-6-tert-butylphenol).
  • Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • Tintoll. (2026, January 8). 2,2'-Thiobis(6-t-butyl-4-methylphenol) CAS No. 90-66-4. Retrieved from [Link]

  • Bertoldo, M., & Ciardelli, F. (2004). Water extraction and degradation of a sterically hindered phenolic antioxidant in polypropylene films.
  • Synple Chem. (n.d.). Application Note – Mitsunobu. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Retrieved from [Link]

  • de Faria, E. L. P., et al. (2021). Measurement and Correlation of the Solubility of Terephthalic Acid in Six Pure Solvents and Five Binary Mixtures.
  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474.
  • Koster, L. J. A., et al. (2014). Long-Term Stabilization of Organic Solar Cells Using Hindered Phenols as Additives. ACS Applied Materials & Interfaces, 6(20), 17999-18005.
  • Al-Bayati, Y. K. M., & Al-Amiery, A. A. H. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Journal of Current Microbiology and Applied Sciences, 3(11), 399-412.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • IUPAC-NIST Solubilities Database. (2015, February 18). Acetonitrile with Decanoic acid. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Solubility Measurement〈G2-6-190〉. Retrieved from [Link]

  • Iwashita, K., et al. (2025, December 20). Dissolution kinetics of poly(4-hydroxystyrene) with different molecular weight distributions in alkali aqueous solution.
  • Iamarino, M., et al. (2020).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Preparation of CAS 20934-71-8

Welcome to the Advanced Technical Support Center for the synthesis of CAS 20934-71-8 (3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one). As a Senior Application Scientist, I have designed this guide to help researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of CAS 20934-71-8 (3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks, eliminate byproducts, and achieve high-purity yields during the preparation of this privileged heterocyclic scaffold.

Part 1: Quantitative Impurity Profiling

Selecting the correct synthetic pathway is the most critical factor in reducing impurities. The imidazo[4,5-b]pyridin-2-one core is an ambident nucleophile, meaning direct functionalization often leads to complex mixtures. Below is a quantitative comparison of synthetic strategies and their inherent impurity profiles.

Synthetic StrategyMajor Impurity ProfileTypical Yield (%)N3:N1 RegioselectivityPrimary Mitigation Strategy
Direct Alkylation (NaH, i Pr-Br)N1-isopropyl, O-isopropyl, Di-alkylated35 - 45%1.5 : 1Use bulky N1-protecting groups (e.g., Trityl) prior to alkylation.
Direct Alkylation (K 2​ CO 3​ , i Pr-Br)N1-isopropyl, Unreacted starting material50 - 60%4 : 1Exploit thermodynamic control; prolonged heating at 80°C.
De Novo Cyclization (Phosgene)Phosgene oligomers, Chlorinated byproducts70 - 80%> 99 : 1Strict stoichiometric control; highly toxic, requires specialized facility.
De Novo Cyclization (CDI / DMAP)Acyclic urea (hydrolysis byproduct)85 - 95%> 99 : 1Telescoped reaction under strict anhydrous argon atmosphere.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: My direct alkylation of 1H-imidazo[4,5-b]pyridin-2(3H)-one with isopropyl bromide yields a complex mixture. How can I exclusively isolate the N3-isopropyl product (CAS 20934-71-8)? Answer: Direct alkylation of the imidazo[4,5-b]pyridin-2-one core is notoriously unselective. Deprotonation yields an anion delocalized across N1, N3, and the exocyclic oxygen. While thermodynamic control (using K 2​ CO 3​ /DMF at elevated temperatures) slightly favors N3-alkylation due to the higher acidity of the N3 proton, you will inevitably generate 20-30% of the N1-regioisomer and O-alkylated byproducts. Causality & Solution: To establish a self-validating system with absolute regiocontrol, you must abandon direct alkylation. Instead, utilize a de novo cyclization approach starting from 2-chloro-3-nitropyridine. By performing a nucleophilic aromatic substitution (S N​ Ar) with isopropylamine, you lock the isopropyl group at the C2 position. Subsequent nitro reduction and cyclization guarantees 100% N3-regioselectivity, a standard protocol validated in the [1]. If direct alkylation is absolutely mandatory, you must first employ regioselective protection (e.g., using ethyl pyridine-2-yl carbonate to protect N1), as demonstrated in recent [2].

Q2: During the CDI-mediated cyclization of N2-isopropylpyridine-2,3-diamine, I observe a persistent impurity at M+18 in LC-MS. What is this, and how do I eliminate it? Answer: An M+18 impurity during 1,1'-carbonyldiimidazole (CDI) cyclization is the uncyclized intermediate—specifically, an acyclic urea resulting from the hydrolysis of the acylimidazole adduct. Causality: CDI reacts with the primary amine to form an intermediate acylimidazole. For the ring to close, the secondary amine (N2-isopropyl) must attack the carbonyl. Because the N2 position is sterically hindered by the isopropyl group and electronically deactivated by the adjacent pyridine ring, intramolecular attack is sluggish. If trace moisture is present, the intermediate hydrolyzes before cyclization can occur. Solution: Ensure strictly anhydrous conditions using dry 1,4-dioxane or THF. To drive the sluggish cyclization, add a catalytic amount of 4-dimethylaminopyridine (DMAP) and heat the reaction to 70–80°C. DMAP acts as a hypernucleophilic transfer agent, accelerating the ring closure before hydrolysis can occur, a technique frequently utilized in the[3].

Q3: The diamine intermediate darkens immediately upon exposure to air, leading to a highly colored, impure final product. How can I prevent this degradation? Answer: 2,3-Diaminopyridines are highly electron-rich and rapidly undergo autoxidation in the presence of atmospheric oxygen, forming highly conjugated, colored azo and polymeric byproducts. Causality: This radical-mediated oxidation competes directly with your cyclization step, consuming the starting material and generating impurities that are extremely difficult to remove via chromatography due to their polarity being nearly identical to the target compound. Solution: Implement a telescoped (one-pot) reduction-cyclization sequence. If reducing the nitro precursor via catalytic hydrogenation (Pd/C), purge the vessel thoroughly with argon immediately after venting the hydrogen. Add the CDI directly to the reaction flask without isolating the diamine. This continuous workflow prevents oxygen exposure and ensures high-purity material, a method critical for synthesizing [4].

Part 3: Mechanistic Workflow & Troubleshooting Diagram

The following logical relationship diagram outlines the pathway choices and impurity mitigation strategies required to successfully synthesize CAS 20934-71-8.

G Start Target: CAS 20934-71-8 High-Purity Synthesis Route Select Synthetic Pathway Start->Route Direct Direct Alkylation (iPr-Br + Base) Route->Direct High Risk DeNovo De Novo Cyclization (Diamine + CDI) Route->DeNovo Recommended Prob1 Impurity: N1-Regioisomer & O-Alkylation Direct->Prob1 Prob2 Impurity: Acyclic Ureas & Oxidized Diamines DeNovo->Prob2 Sol1 Action: N1-Protection (e.g., Trityl/Boc) Prob1->Sol1 Sol2 Action: Telescoped Reaction + Anhydrous DMAP Prob2->Sol2 Pure Validated Product (>99% Regiopurity) Sol1->Pure Sol2->Pure

Workflow for CAS 20934-71-8 synthesis, highlighting pathway selection and impurity mitigation.

Part 4: Validated Experimental Protocol

To ensure a self-validating system that inherently bypasses regioselectivity issues and autoxidation, follow this step-by-step telescoped methodology.

Step 1: S N​ Ar Amination (Regiocontrol Step)

  • Dissolve 2-chloro-3-nitropyridine (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL, 0.5 M) in a round-bottom flask.

  • Add isopropylamine (3.0 equiv, 30 mmol) dropwise at 0°C to control the initial exotherm.

  • Warm the mixture to room temperature and stir for 4 hours. The reaction is self-indicating and will transition to a vibrant yellow color upon completion.

  • Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and H 2​ O (50 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield N-isopropyl-3-nitropyridin-2-amine as a yellow solid.

Step 2 & 3: Telescoped Reduction and Cyclization (Oxidation & Hydrolysis Prevention)

  • Dissolve the intermediate from Step 1 in anhydrous, degassed THF (50 mL, 0.2 M) in a flame-dried Schlenk flask.

  • Add 10% Pd/C (0.05 equiv by weight). Purge the flask with H 2​ gas (via balloon) and stir vigorously for 6 hours at room temperature.

  • Critical Step: Once LC-MS confirms complete reduction to the diamine, carefully purge the system with Argon for 15 minutes to remove all H 2​ . Do not expose the mixture to atmospheric oxygen.

  • Filter the mixture through a tightly packed pad of celite under a continuous Argon blanket directly into a second flame-dried flask containing a pre-mixed solution of 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) and DMAP (0.1 equiv) in anhydrous THF (20 mL).

  • Heat the resulting mixture to 70°C for 8 hours to drive the intramolecular ring closure.

  • Quench the reaction with saturated aqueous NH 4​ Cl (30 mL). Extract with EtOAc (3 x 30 mL), dry the combined organic layers, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate pure 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 20934-71-8) as an off-white solid.

Part 5: References

  • Synthesis of Disubstituted Imidazo[4,5-b]pyridin-2-ones The Journal of Organic Chemistry (2001) URL:[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Journal of Medicinal Chemistry (2020) URL:[Link]

  • Rational Design, Pharmacomodulation, and Synthesis of Dual 5-Hydroxytryptamine 7 (5-HT7)/5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonists and Evaluation by [18F]-PET Imaging in a Primate Brain Journal of Medicinal Chemistry (2015) URL:[Link]

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Optimization

Minimizing degradation of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one during scale-up

Topic: Minimizing Degradation of 3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one During Scale-Up Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Degradation of 3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one During Scale-Up

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis or utilization of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS: 20934-71-8).

Scaling up heterocyclic scaffolds introduces unique thermodynamic and kinetic challenges. What works flawlessly in a 50 mL round-bottom flask often fails in a 50 L jacketed reactor due to altered heat transfer coefficients, extended residence times, and mixing inefficiencies. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-fidelity scale-up.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, you must first understand the molecular vulnerabilities of the imidazo[4,5-b]pyridin-2-one core. The molecule consists of an electron-deficient cyclic urea fused to a pyridine ring[1].

  • Hydrolytic Ring-Opening (The Primary Failure Mode): The carbonyl carbon of the cyclic urea is highly electrophilic. Under basic conditions, hydroxide ions attack this carbonyl, leading to the irreversible cleavage of the urea ring to form 2-amino-3-(isopropylamino)pyridine[2]. Under acidic conditions, protonation of the pyridine nitrogen or the urea oxygen severely exacerbates this electrophilicity, facilitating water attack[3].

  • Thermal Stress & Localized Hot Spots: During scale-up, the surface-area-to-volume ratio of the reactor decreases drastically. Heating and cooling ramps that took minutes in the lab now take hours. This prolonged thermal exposure provides the activation energy required for dimerization and oligomerization. Furthermore, poor agitation can create localized "hot spots" near the reactor jacket, accelerating decomposition[4].

  • Oxidative N-Dealkylation: Prolonged exposure to atmospheric oxygen at elevated temperatures can lead to the formation of pyridine N-oxides or the oxidative cleavage of the N-isopropyl group.

G Start 3-Isopropyl-1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one Hydrolysis Hydrolytic Ring Opening (pH < 3 or pH > 10) Start->Hydrolysis Harsh Aqueous Workup Oxidation Oxidative Degradation (O2 / Peroxides) Start->Oxidation Aeration during scale-up Thermal Thermal Stress (T > 120°C, Extended Time) Start->Thermal Extended Batch Heating Deg1 2-Amino-3-(isopropylamino)pyridine (Loss of Carbonyl) Hydrolysis->Deg1 Deg2 Pyridine N-Oxide & N-Dealkylation Products Oxidation->Deg2 Deg3 Oligomerization & Color Body Formation Thermal->Deg3

Caption: Mechanistic pathways of imidazo[4,5-b]pyridin-2-one degradation during scale-up.

Part 2: Troubleshooting FAQs

Q: My HPLC shows a major degradant forming during the solvent swap from ethyl acetate to heptane. How do I prevent this? A: This is a classic thermal degradation issue. In a large batch reactor, a solvent swap requires extended heating, subjecting the product to thermal stress for hours. Solution: Transition to vacuum distillation at a lower jacket temperature (<40°C). If the degradant persists, the issue is likely localized heating at the reactor walls. Increase the agitator speed to improve the heat transfer coefficient and ensure homogeneous temperature distribution.

Q: We are detecting a mass shift of [M-26] (loss of CO) in our LC-MS after the reaction quench. What is happening? A: You are observing the hydrolytic cleavage of the imidazolone ring, yielding the diamine degradant[2]. This occurs when strong aqueous acids or bases are used to quench the reaction. In a large reactor, mixing is not instantaneous; a strong acid/base creates extreme pH micro-environments that destroy the cyclic urea before the bulk solution is neutralized. Solution: Never use unbuffered strong acids or bases for the quench. Always dose the reaction mixture into a pre-chilled, high-capacity phosphate buffer (pH 6.5–7.5).

Q: During the final drying phase in the filter dryer, the product darkens from off-white to brown, and purity drops by 2%. Why? A: The darkening (color body formation) is indicative of oxidative degradation and trace oligomerization[4]. Imidazopyridinones are sensitive to oxygen at elevated temperatures. Solution: Implement a strict inerting protocol. Pull a deep vacuum and backfill with high-purity Nitrogen or Argon at least three times before applying heat. Maintain a slight nitrogen sweep during the vacuum drying process.

Part 3: Quantitative Degradation Profile

To engineer a robust process, you must know the exact limits of your molecule. The following table summarizes the forced degradation profile of the imidazo[4,5-b]pyridin-2-one core under standard ICH stress conditions[3].

Stress ConditionReagent / EnvironmentExposure (Time/Temp)Typical Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 1.0 N HCl (aq)24 hours @ 60°C15.0 - 20.0%Ring-opened diamine
Basic Hydrolysis 1.0 N NaOH (aq)24 hours @ 60°C25.0 - 32.0%Ring-opened diamine
Oxidative 3.0% H₂O₂24 hours @ 25°C10.0 - 15.0%Pyridine N-oxide
Thermal (Solid) Dry Heat7 days @ 105°C< 5.0%Dimer/Oligomer
Photolytic UV/Vis Light48 hours @ 25°C< 2.0%Unchanged
Part 4: Self-Validating Scale-Up Protocol

The following methodology provides a step-by-step, self-validating workflow for the reaction quench and isolation phases—the most critical stages where degradation occurs during scale-up.

Workflow Step1 1. Reaction (Inert Atm, <80°C) Step2 2. Quench (Buffer pH 6.5-7.5) Step1->Step2 Step3 3. Extraction (Rapid, <30°C) Step2->Step3 Step4 4. Drying (Vacuum, N2 bleed) Step3->Step4

Caption: Self-validating scale-up workflow to minimize thermal and hydrolytic degradation.

Step-by-Step Methodology: Buffered Quench and Isolation

Step 1: Pre-Quench Preparation

  • Action: Prepare a 0.5 M Potassium Phosphate buffer solution adjusted exactly to pH 7.0. Chill the buffer in the receiving reactor to 5°C.

  • Causality: Using a high-capacity buffer prevents the localized pH spikes that cause hydrolytic ring-opening.

Step 2: Temperature-Controlled Transfer

  • Action: Cool the active reaction mixture to ≤30°C.

  • Validation Checkpoint: The system is self-validating if the transfer valve is interlocked with the internal RTD (Resistance Temperature Detector). Do not initiate transfer until the RTD reads ≤30°C for a continuous 15 minutes.

Step 3: Biphasic Quench

  • Action: Slowly dose the reaction mixture into the chilled buffer under vigorous agitation (e.g., >150 RPM depending on baffle configuration).

  • Validation Checkpoint: Utilize an in-line pH probe in the receiving reactor. The quench is validated if the aqueous phase remains strictly between pH 6.5 and 7.5. If the pH drifts outside this window, halt dosing immediately and increase buffer capacity.

Step 4: Rapid Phase Separation

  • Action: Add the extraction solvent (e.g., MTBE or Ethyl Acetate). Agitate for 15 minutes, then allow phases to settle.

  • Causality: Prolonged exposure to water, even at neutral pH, slowly degrades the cyclic urea over many hours. Rapid phase separation minimizes this contact time.

Step 5: Inert Concentration and Drying

  • Action: Separate the organic phase, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under deep vacuum with a maximum jacket temperature of 40°C. Introduce a slight nitrogen bleed during drying.

  • Validation Checkpoint: Run a rapid IPC (In-Process Control) UPLC method on the final residue. The process is validated if the diamine degradant peak is <0.1% area.

References
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. Available at:[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry. Available at:[Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative binding efficacy of 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one vs benzimidazole scaffolds

An In-Depth Guide to the Comparative Binding Efficacy of Imidazo[4,5-b]pyridin-2-one and Benzimidazole Scaffolds In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Binding Efficacy of Imidazo[4,5-b]pyridin-2-one and Benzimidazole Scaffolds

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are paramount for efficient drug discovery. Among these, nitrogen-containing heterocyclic compounds have proven to be particularly fruitful. This guide provides a detailed comparative analysis of two such scaffolds: the imidazo[4,5-b]pyridin-2-one core and the well-established benzimidazole framework. Our focus will be on the structural nuances that dictate their binding efficacy, supported by experimental data and methodologies, to inform researchers in the rational design of next-generation therapeutics.

Introduction: A Tale of Two Scaffolds

The benzimidazole scaffold, formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1] Its structural similarity to purine, a fundamental component of nucleic acids, allows it to interact with a vast array of biological macromolecules, earning it the "privileged scaffold" designation.[2][3][4] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[3][4]

The imidazo[4,5-b]pyridine system, an isostere of purine, also holds significant therapeutic potential.[5] When functionalized as a 2-one derivative, such as in 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, it presents a distinct set of physicochemical properties. The core difference lies in the replacement of the benzene ring with a pyridine ring, introducing a nitrogen atom that fundamentally alters the scaffold's electronic landscape and hydrogen bonding capabilities. This guide will dissect these differences to compare their potential binding efficacy.

Part 1: Structural and Physicochemical Dissection

The binding potential of a scaffold is intrinsically linked to its structure and electronic properties. The primary distinction between the two cores is the pyridine nitrogen in the imidazo[4,5-b]pyridin-2-one scaffold.

  • Benzimidazole: This scaffold is relatively non-polar and engages with biological targets primarily through π-π stacking and hydrogen bonds via the imidazole N-H donors.[3][4][6] Its hydrophobic benzene ring is crucial for interactions within non-polar pockets of target proteins.

  • Imidazo[4,5-b]pyridin-2-one: The introduction of a nitrogen atom into the six-membered ring makes the scaffold more polar and introduces a key hydrogen bond acceptor site. This feature can be exploited to form an additional, specific interaction with a target protein, potentially leading to higher affinity and selectivity compared to its benzimidazole counterpart. Furthermore, the carbonyl group at the 2-position provides another strong hydrogen bond acceptor.

This fundamental difference in hydrogen bonding potential is a critical consideration during lead optimization. While both scaffolds can be functionalized at multiple positions, the innate properties of the core ring system define the initial interaction landscape.

Part 2: Comparative Binding Profiles at Protein Kinases

Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation, serve as an excellent case study.

Scaffold ClassRepresentative CompoundTargetBinding Affinity (IC₅₀)Reference
Imidazo[4,5-b]pyridine Compound 7Aurora-A0.042 µM[9]
Aurora-B0.198 µM[9]
Benzimidazole A Benzimidazole-based CarboxamideMCF-7 (cell line)0.042 µM[8]
(Compound 38)Tubulin Polymerization0.35 µM[8]
Benzimidazole A Benzimidazole-Pyrazoline HybridEGFR Kinase1.93 µM[8]
(Compound 27)

Analysis of Binding Data:

The data illustrates that both scaffolds can be optimized to produce highly potent inhibitors in the nanomolar range. An imidazo[4,5-b]pyridine derivative (Compound 7) shows potent, direct inhibition of Aurora kinases.[9] Concurrently, various benzimidazole derivatives have demonstrated potent antiproliferative activity against cancer cell lines and inhibition of targets like tubulin and EGFR kinase.[8]

The key takeaway for a drug designer is not that one scaffold is universally "better," but that their distinct properties may be leveraged for different target-specific interactions. The additional hydrogen bond acceptor in the imidazo[4,5-b]pyridine core could be crucial for engaging with a specific amino acid residue in the hinge region of one kinase, while the hydrophobic profile of a benzimidazole might be better suited for the ATP-binding pocket of another.

Part 3: Methodologies for Evaluating Binding Efficacy

To quantify and validate the binding interactions of these scaffolds, robust biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free methods that provide comprehensive data on binding affinity, kinetics, and thermodynamics.[10][11]

Isothermal Titration Calorimetry (ITC) Workflow

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS) in a single experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (K_D), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to its target protein.

1. Preparation: a. Protein & Ligand: Dialyze the purified target protein extensively against the final experimental buffer. Dissolve the ligand (e.g., a benzimidazole or imidazopyridin-2-one derivative) in the exact same buffer from the final dialysis step to minimize buffer mismatch artifacts. b. Concentrations: The protein concentration in the sample cell should be 10-100 times the expected K_D. The ligand concentration in the syringe should be at least 10 times the protein concentration to ensure saturation.

2. Instrument Setup: a. Thoroughly clean the sample and reference cells with detergent followed by extensive rinsing with water and the experimental buffer. b. Load the reference cell with the experimental buffer. c. Load the protein solution into the sample cell, ensuring no air bubbles are present. d. Load the ligand solution into the injection syringe, again ensuring the absence of bubbles.

3. Titration Experiment: a. Equilibrate the system to the desired temperature (e.g., 25°C). b. Program the injection sequence: typically a series of 1-10 µL injections spaced to allow the signal to return to baseline between injections. An initial small (e.g., 0.5 µL) injection is often made to account for diffusion during equilibration and is discarded during analysis. c. Initiate the titration run. The instrument will measure the differential power (DP) required to maintain zero temperature difference between the sample and reference cells.

4. Data Analysis: a. Integrate the area under each injection peak to determine the heat change (ΔH) for that injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the K_D, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Causality Behind Experimental Choices:

  • Identical Buffers: Using the exact same buffer for both protein and ligand is critical because even minor pH or salt concentration differences can generate significant heats of dilution, masking the true binding signal.

  • Concentration Ratios: The chosen concentrations ensure a complete binding isotherm is generated, from which accurate binding parameters can be derived. If the concentrations are too low, the signal will be weak; if too high, the binding transition will be too sharp to fit accurately.

Diagram: ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Loading cluster_run 3. Titration cluster_analysis 4. Data Analysis P1 Dialyze Protein in Buffer L1 Dissolve Ligand in Same Buffer S1 Load Protein into Sample Cell P1->S1 S2 Load Ligand into Syringe L1->S2 R2 Inject Ligand into Protein Solution S2->R2 R1 Equilibrate Temperature R1->R2 R3 Measure Heat Change (DP) R2->R3 A1 Integrate Injection Peaks R3->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit Data to Model A2->A3 A4 Determine KD, n, ΔH A3->A4

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Part 4: Case Study: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in many cancers.[7] Both benzimidazole and imidazo[4,5-b]pyridine scaffolds have been used to develop EGFR inhibitors.[8] These inhibitors typically function by competing with ATP in the intracellular kinase domain, thereby preventing autophosphorylation and downstream signaling.

Diagram: EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P Inhibitor Scaffold-Based Inhibitor (e.g., Benzimidazole) Inhibitor->EGFR Blocks ATP Binding Site RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Sources

Validation

Validating Biological Activity of 3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-Based p38 MAPK Inhibitors: A Comparative Guide

The development of anti-inflammatory agents targeting the p38α mitogen-activated protein kinase (MAPK) pathway has historically been hindered by off-target toxicity and poor in vivo translation. Recently, derivatives bas...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of anti-inflammatory agents targeting the p38α mitogen-activated protein kinase (MAPK) pathway has historically been hindered by off-target toxicity and poor in vivo translation. Recently, derivatives based on the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold—specifically those utilizing 3-isopropyl or 3-sec-butyl substitutions—have emerged as a breakthrough class of highly selective inhibitors[1].

This guide provides a comprehensive technical comparison of this novel scaffold against established p38α inhibitors, detailing the mechanistic causality behind its superior kinome selectivity and outlining the self-validating experimental protocols required to prove its biological activity.

Mechanistic Rationale: The "Hinge-Flip" Advantage

To understand why the 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold outperforms traditional ATP-competitive inhibitors, we must examine the structural biology of the kinase hinge region.

Standard Type I inhibitors (like SB203580) bind to the active conformation of p38α, forming hydrogen bonds with the backbone amide of Met109 and the carbonyl of His107. However, X-ray crystallography reveals that the imidazo[4,5-b]pyridin-2-one core induces an infrequent peptide bond flip between Met109 and Gly110 [1]. This structural flip switches the hydrogen-bond acceptor and donor distribution around the peptide plane. Because this flipped conformation is energetically unfavorable for most other kinases, compounds designed to lock into this specific state achieve exceptional kinome-wide selectivity, avoiding the off-target hepatotoxicity seen in earlier generations of p38 inhibitors[2].

Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor TLR4 / Cytokine Receptors LPS->Receptor MKK MKK3 / MKK6 (Upstream Kinases) Receptor->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation MK2 MK2 / PRAK p38->MK2 Cytokines TNF-α, IL-6, IL-8 (Inflammation) MK2->Cytokines mRNA Translation Inhibitor Imidazo[4,5-b]pyridin-2-one (Met109/Gly110 Hinge Flip) Inhibitor->p38 Blocks ATP Binding

Diagram 1: p38 MAPK signaling cascade and the targeted intervention by imidazo[4,5-b]pyridin-2-one derivatives.

Comparative Performance Profile

When benchmarking a new 3-isopropyl-imidazo[4,5-b]pyridin-2-one derivative, it must be compared against industry standards:

  • SB203580: A classic Type I ATP-competitive inhibitor. While potent in vitro, it suffers from poor kinome selectivity.

  • BIRB-796 (Doramapimod): A highly potent Type II allosteric inhibitor that binds the DFG-out conformation of p38α, exhibiting picomolar affinity.

While BIRB-796 shows incredible biochemical potency, many highly lipophilic Type II inhibitors suffer a massive drop-off in efficacy when moved to human whole blood (hWB) assays due to high plasma protein binding. The imidazo-pyridinone scaffold is explicitly optimized to maintain a low shift between biochemical IC₅₀ and hWB IC₅₀, ensuring robust in vivo translation[2].

Table 1: Comparative Efficacy and Selectivity Profiling
Metric / AssayImidazo[4,5-b]pyridin-2-one ScaffoldBIRB-796 (Doramapimod)SB203580
Binding Mode Type I (Met109/Gly110 Hinge Flip)Type II (DFG-out Allosteric)Type I (Standard ATP-competitive)
Biochemical p38α IC₅₀ 1.5 - 5.0 nM0.1 nM34 nM
THP-1 Cellular TNF-α IC₅₀ ~10 nM~18 nM~600 nM
Human Whole Blood (hWB) IC₅₀ 30 - 80 nM >200 nM (High protein binding shift)>1000 nM
Kinome Selectivity Excellent (Due to hinge-flip requirement)Good (Due to allosteric pocket)Poor (Binds conserved ATP pocket)

Self-Validating Experimental Protocols

To rigorously validate the biological activity of a synthesized 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one agent, you must employ a self-validating workflow. A biochemical assay proves target engagement, but a human whole blood assay is strictly required to prove translational viability by accounting for plasma protein binding and cellular penetrance.

Workflow Cmpd Compound Synthesis Biochem 1. Biochemical TR-FRET Assay Cmpd->Biochem Cell 2. Cellular THP-1 Assay Biochem->Cell hWB 3. Translational hWB TNF-α Assay Cell->hWB InVivo 4. In Vivo CIA Rat Model hWB->InVivo

Diagram 2: Sequential self-validating workflow for p38 MAPK inhibitor drug development.

Protocol A: Biochemical Target Engagement via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because it eliminates radioactive waste and reduces compound interference (autofluorescence).

Materials: Recombinant human p38α, biotinylated ATF-2 (substrate), ATP, Eu-labeled anti-phospho-ATF2 antibody, Streptavidin-APC.

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the imidazo-pyridinone compound in 100% DMSO. Transfer 100 nL to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Reaction: Add 5 µL of p38α kinase solution (final concentration 0.5 nM in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature to allow the compound to induce the hinge-flip conformation.

  • Initiation: Add 5 µL of substrate mix containing ATP (final concentration at Km, ~25 µM) and biotinylated ATF-2 (final 100 nM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phospho-ATF2, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Translational Validation via hWB TNF-α Release Assay

This assay is the critical bottleneck. Compounds that fail here are discarded, as high plasma protein binding will neutralize their in vivo efficacy[2].

Materials: Freshly drawn human venous blood (heparinized), Lipopolysaccharide (LPS, E. coli 0111:B4), Human TNF-α ELISA kit.

  • Blood Aliquoting: Dilute fresh human whole blood 1:1 with RPMI-1640 medium. Aliquot 180 µL per well into a 96-well tissue culture plate.

  • Compound Pre-incubation: Add 10 µL of the test compound (diluted in RPMI containing maximum 0.5% DMSO) to the blood. Include BIRB-796 as a positive control and DMSO as a vehicle control. Incubate at 37°C, 5% CO₂ for 30 minutes. Causality note: This pre-incubation allows the compound to penetrate leukocytes and establish equilibrium with plasma proteins.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to stimulate TLR4, driving the MKK/p38/TNF-α cascade.

  • Incubation & Harvesting: Incubate the plate for 4 hours at 37°C. Centrifuge the plate at 400 × g for 10 minutes at 4°C to pellet the erythrocytes and leukocytes.

  • Quantification: Carefully harvest the plasma supernatant. Quantify secreted TNF-α levels using a standard sandwich ELISA. Calculate the IC₅₀ based on the inhibition of TNF-α release relative to the vehicle control.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 2019.[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 2019.[Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site (BIRB-796). Nature Structural Biology, 2002.[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Reactant of Route 2
3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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